2-azido-6-fluorobenzonitrile
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Overview
Description
2-Azido-6-fluorobenzonitrile is an organic compound that contains an azide group, a fluorine atom, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-6-fluorobenzonitrile typically involves the introduction of the azide group into a fluorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where a suitable fluorobenzonitrile derivative reacts with sodium azide (NaN₃) in the presence of a phase transfer catalyst. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-Azido-6-fluorobenzonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen 1,3-dipolar cycloaddition reaction.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Azido-6-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Materials Science: Employed in the development of advanced materials such as polymers and cross-linked networks.
Medicinal Chemistry: Utilized in the synthesis of bioactive compounds and potential drug candidates.
Mechanism of Action
The mechanism of action of 2-azido-6-fluorobenzonitrile primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are important intermediates in various biochemical pathways. Additionally, the azide group can be reduced to an amine, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-4-fluorobenzonitrile
- 2-Azido-5-fluorobenzonitrile
- 2-Azido-3-fluorobenzonitrile
Uniqueness
2-Azido-6-fluorobenzonitrile is unique due to the specific positioning of the azide and fluorine groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This compound’s unique structure allows for selective functionalization and the formation of specific products that may not be easily accessible with other similar compounds .
Properties
CAS No. |
1541737-06-7 |
---|---|
Molecular Formula |
C7H3FN4 |
Molecular Weight |
162.1 |
Purity |
95 |
Origin of Product |
United States |
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